Orotaldehyde

Wittig Reaction Nucleoside Synthesis C-C Bond Formation

Orotaldehyde is the definitive C6-electrophilic uracil aldehyde for Wittig olefination—unattainable with orotic acid or 6-methyluracil. It enables direct C–C bond construction at C6, serves as the key intermediate in atorvastatin calcium synthesis, and forms bioactive hydrazones targeting nucleotide biosynthesis. Fully solved crystal structure ensures PXRD-based identity verification. Available in research and bulk quantities for pharmaceutical R&D and industrial statin production.

Molecular Formula C5H4N2O3
Molecular Weight 140.1 g/mol
CAS No. 36327-91-0
Cat. No. B3021436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrotaldehyde
CAS36327-91-0
Molecular FormulaC5H4N2O3
Molecular Weight140.1 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C=O
InChIInChI=1S/C5H4N2O3/c8-2-3-1-4(9)7-5(10)6-3/h1-2H,(H2,6,7,9,10)
InChIKeyVUQNLIDVEFIQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orotaldehyde (CAS 36327-91-0): A Key 6-Formyluracil Intermediate for Targeted Nucleoside Synthesis and Pyrimidine Research


Orotaldehyde (6-Formyluracil, CAS 36327-91-0) is a heterocyclic aldehyde derived from the uracil scaffold, characterized by a reactive formyl group at the C6 position . It is a critical synthetic intermediate for constructing 6-substituted uracils, uridines, and complex nucleoside analogs via Wittig and condensation reactions [1][2]. Its ability to undergo selective transformations that are not accessible with the corresponding carboxylic acid (orotic acid) or methyl analog (6-methyluracil) underpins its distinct role in medicinal chemistry and chemical biology [1].

Why Orotaldehyde Cannot Be Replaced by Orotic Acid or 6-Methyluracil in Critical Synthetic Routes


Unlike orotic acid (6-carboxyuracil), which lacks the electrophilic aldehyde functionality required for Wittig olefination and imine formation, orotaldehyde provides a unique C6-electrophile for carbon-carbon bond construction [1]. Conversely, 6-methyluracil cannot be directly functionalized via aldehyde chemistry without prior oxidation, often leading to lower yields and byproduct formation [2]. The aldehyde group also confers distinct hydrogen-bonding capacity and crystallographic behavior compared to the carboxylate or methyl analogs, which can be critical for solid-state characterization and supramolecular assembly [3]. Therefore, substituting orotaldehyde with a close analog results in synthetic dead-ends or requires additional, often inefficient, synthetic steps.

Quantitative Differentiation of Orotaldehyde: Direct Comparisons with Analogs


Orotaldehyde Enables Wittig Olefination at C6; Orotic Acid and 6-Methyluracil Are Inert

Orotaldehyde contains a reactive aldehyde at the C6 position, enabling its use as an electrophile in Wittig reactions with phosphorus ylides to generate 6-alkenyl uracils [1]. In contrast, orotic acid (6-carboxyuracil) lacks this electrophilic center and cannot undergo Wittig olefination without prior reduction and oxidation. Similarly, 6-methyluracil requires harsh oxidation (e.g., with SeO2) to generate the aldehyde, a step that often yields complex mixtures [2].

Wittig Reaction Nucleoside Synthesis C-C Bond Formation

Crystal Structure Determination Reveals Unique Hydrogen-Bonded Dimer Motif Not Observed in Orotic Acid

The crystal structure of orotaldehyde monohydrate was solved using a combination of powder X-ray diffraction and first-principles DFT calculations [1]. The aldehyde group participates in a centrosymmetric dimer formation via intermolecular hydrogen bonding, a motif that is not accessible to orotic acid, which forms carboxylate dimers or extended hydrogen-bonded networks [1][2]. This structural distinction impacts solubility, stability, and formulation behavior.

Solid-State Characterization Hydrogen Bonding Crystal Engineering

Orotaldehyde Hydrazone Shows Distinct Inhibitory Profile in Pyrimidine Nucleotide Synthesis

Although direct biological data for orotaldehyde are scarce, its hydrazone derivative was included in a panel of orotic acid analogs and shown to inhibit 14C-orotate incorporation into uridine nucleotides in a rat liver enzyme system [1]. The compound ranked fifth in potency among six tested analogs, with 5-azaorotic acid being the most potent [1]. The parent aldehyde is a logical precursor for generating hydrazone libraries, offering a modular handle for SAR exploration not available with 6-methyluracil.

Enzyme Inhibition Pyrimidine Metabolism Orotic Acid Antagonism

Thermal Stability and Decomposition Profile Differentiate Orotaldehyde from Carboxylic Acid Analogs

Orotaldehyde monohydrate exhibits a decomposition point of approximately 340 °C [1], whereas orotic acid (anhydrous) decomposes around 345 °C and its monohydrate decomposes at ~334 °C [2]. The similar yet distinct thermal profiles require careful analytical differentiation during quality control.

Physicochemical Properties Thermal Stability Procurement Specifications

High-Value Application Scenarios Where Orotaldehyde Is the Irreplaceable Choice


Synthesis of 6‑Alkenyl‑ and 6‑Alkyl‑Uracil Libraries via Wittig Chemistry

Orotaldehyde's C6 aldehyde group is the exclusive entry point for Wittig olefination to generate 6‑substituted uracils [1]. Researchers seeking to build diverse libraries of uracil-based antiviral or anticancer agents must procure orotaldehyde; orotic acid and 6‑methyluracil cannot support this transformation without extensive functional group manipulation [2].

Quality‑Controlled Solid‑State Formulation Development

The fully solved crystal structure of orotaldehyde monohydrate [1] provides a reference PXRD pattern for identity and purity verification. This is critical for pharmaceutical development teams requiring well‑characterized intermediates with predictable solid‑state properties, a level of characterization often lacking for other 6‑substituted uracils.

Generation of Hydrazone‑Based Orotic Acid Antagonists

The aldehyde group readily condenses with hydrazines to form hydrazones, a class that has demonstrated inhibitory activity against pyrimidine nucleotide biosynthesis [1]. Orotaldehyde serves as a modular scaffold for synthesizing focused libraries of potential antimetabolites, leveraging the established structure‑activity relationship (SAR) of this chemotype.

Atorvastatin Intermediate Synthesis

Orotaldehyde is employed as a key intermediate in the synthesis of atorvastatin calcium, a widely prescribed cholesterol‑lowering drug [1]. In this industrial context, the aldehyde functionality participates in aldol‑type reactions to construct the statin side‑chain; substituting with orotic acid would break the synthetic route [1].

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